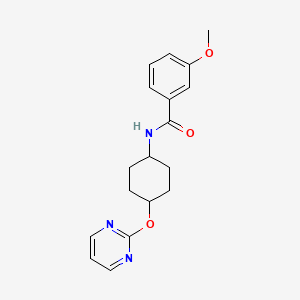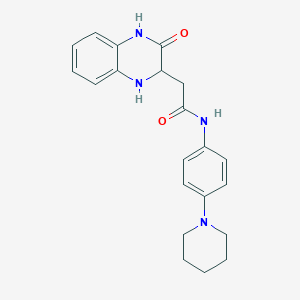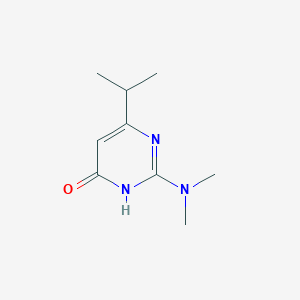
2-(Dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a dimethylamino group are often used in the production of polymers due to their reactivity . They can be part of larger molecules with various applications, including as monomers in the production of polymers with a wide range of applications .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other reactive compounds . For example, 2-(Dimethylamino)ethyl methacrylate is synthesized by atom transfer radical polymerization (ATRP) .Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the dimethylamino group. For example, the quaternization of tertiary amines with halocarbons can introduce permanent cationic, quaternary ammonium salt moieties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-Dimethylaminoethanol has a specific gravity of 0.7765 at 68°F .Scientific Research Applications
Pyrimidine Compounds Synthesis and Properties
Molecular Structure Analysis : The molecular structure of pyrimidine derivatives, such as Pirimicarb, has been extensively analyzed, revealing significant insights into their crystal packing stabilization through intermolecular hydrogen bonds (Hojin Yang et al., 2010).
Cyclin-dependent Kinase Inhibitors : Research on 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives has identified their potent inhibitory effects on cyclin-dependent kinase-2 (CDK2), highlighting their potential in cancer therapy (Shudong Wang et al., 2004).
Hydrogen-bonded Structures : Studies on the hydrogen-bonded structures of certain pyrimidin-4(3H)-one derivatives have provided valuable information on their electronic structures and potential for forming stable complexes (F. Orozco et al., 2009).
Photophysical Properties and pH-Sensing : Pyrimidine-phthalimide derivatives have been synthesized to explore their solid-state fluorescence emission and potential in developing novel colorimetric pH sensors (Han Yan et al., 2017).
Synthesis of Heterocyclic Compounds : The creation of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential showcases the versatility of pyrimidine derivatives in synthesizing bioactive compounds (P. P. Deohate et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7-5-8(13)11-9(10-7)12(3)4/h5-6H,1-4H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQIEJKAOJNFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)
![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)
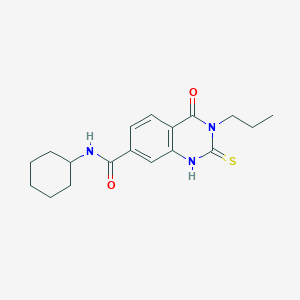
![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)
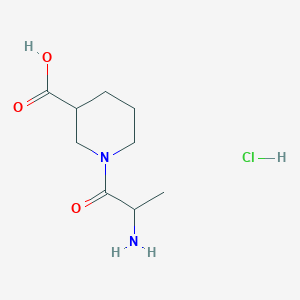
![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
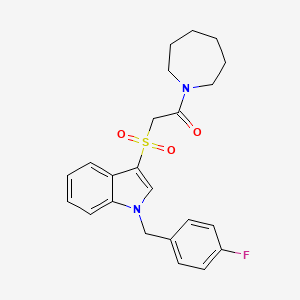
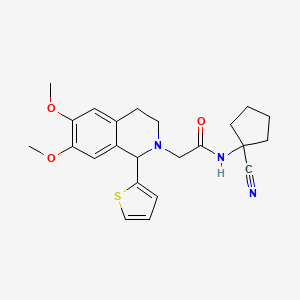
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)

